cis-4-Methyl-2-hexene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

3683-19-0 |

|---|---|

分子式 |

C7H14 |

分子量 |

98.19 g/mol |

IUPAC名 |

(Z)-4-methylhex-2-ene |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4- |

InChIキー |

MBNDKEPQUVZHCM-XQRVVYSFSA-N |

異性体SMILES |

CCC(C)/C=C\C |

正規SMILES |

CCC(C)C=CC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-4-Methyl-2-hexene

This technical guide provides a comprehensive overview of the chemical and physical properties of cis-4-Methyl-2-hexene, also known as (Z)-4-Methyl-2-hexene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed summary of its characteristics, spectral data, and representative synthetic and analytical methodologies.

Core Chemical Properties

This compound is a branched-chain alkene with the molecular formula C7H14.[1][2] Its structure features a carbon-carbon double bond between the second and third carbon atoms, with the substituents on the double bond in a cis (or Z) configuration. This stereochemistry plays a significant role in its physical properties and chemical reactivity.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C7H14 | [1][2] |

| Molecular Weight | 98.19 g/mol | [2][3] |

| CAS Number | 3683-19-0 | [1][3] |

| Density | 0.700 g/cm³ | [4] |

| Boiling Point | 87 °C | [4] |

| Refractive Index | 1.403 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its key spectral features.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides insight into its carbon framework. The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its functional groups. The gas-phase IR spectrum is available through the NIST Chemistry WebBook.[5][6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of chemical compounds. The following sections provide representative methodologies relevant to this compound.

Synthesis of cis-Alkenes by Partial Hydrogenation of Alkynes

A common and effective method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst. The following is a representative protocol that can be adapted for the synthesis of this compound from 4-methyl-2-hexyne (B3367952).

Materials and Equipment:

-

4-methyl-2-hexyne

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hexane (anhydrous)

-

Hydrogen gas balloon or cylinder

-

Hydrogenation flask (e.g., Parr apparatus)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

In a hydrogenation flask, dissolve 4-methyl-2-hexyne in anhydrous hexane.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Seal the flask and purge the system with hydrogen gas to remove any air.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or by measuring the uptake of hydrogen.

-

Once the reaction is complete, indicated by the disappearance of the starting alkyne, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with a small amount of fresh hexane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by distillation.

Gas Chromatography (GC) Analysis

Gas chromatography is a standard analytical technique for assessing the purity of volatile compounds like this compound and for separating it from its isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as a DB-1, is suitable for separating hydrocarbon isomers.[7]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An isothermal or temperature-programmed method can be used. For instance, an initial temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature, can effectively separate a mixture of C7 alkenes.[8]

-

Injector and Detector Temperature: Typically set at 250°C.

Kovats Retention Index: The Kovats retention index is a useful parameter for the identification of compounds in GC. For this compound, the reported Kovats retention index on a standard non-polar column is in the range of 655-667.6.[3][8]

Chemical Reactivity and Safety

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[9] As a typical alkene, it undergoes addition reactions across the double bond, such as hydrogenation, halogenation, and hydroboration-oxidation. It is primarily used as a synthetic intermediate in organic chemistry.

Logical Relationships of Chemical Properties

The following diagram illustrates the key properties and relationships of this compound.

Caption: Key properties and relationships of this compound.

References

- 1. (Z)-4-Methyl-2-hexene [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Methyl-2-hexene, (Z)- | C7H14 | CID 5357251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 4-Methyl-2-hexene,c&t [webbook.nist.gov]

- 6. (Z)-4-Methyl-2-hexene [webbook.nist.gov]

- 7. 4-Methyl-2-hexene,c&t [webbook.nist.gov]

- 8. (Z)-4-Methyl-2-hexene [webbook.nist.gov]

- 9. 4-Methyl-2-hexene | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]

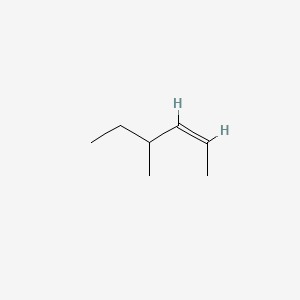

(Z)-4-Methyl-2-hexene structural formula

An In-depth Technical Guide to (Z)-4-Methyl-2-hexene

This technical guide provides a comprehensive overview of (Z)-4-Methyl-2-hexene, including its chemical structure, properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

(Z)-4-Methyl-2-hexene is an unsaturated hydrocarbon with the molecular formula C₇H₁₄.[1][2][3] The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, also known as the cis isomer.[1][4]

Molecular Structure:

Caption: 2D Structural representation of (Z)-4-Methyl-2-hexene.

Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-4-Methyl-2-hexene is presented in the table below.

| Property | Value | Unit |

| Molecular Weight | 98.1861 | g/mol |

| Density | 0.711 | g/cm³ |

| Boiling Point | 88.4 | °C at 760 mmHg |

| Refractive Index | 1.413 | |

| Vapor Pressure | 69 | mmHg at 25°C |

Synthesis Protocols

The stereoselective synthesis of (Z)-alkenes is a significant area of organic synthesis. While a specific protocol for (Z)-4-Methyl-2-hexene is not detailed in the provided results, a representative procedure can be outlined based on the Wittig reaction, which is a common method for preparing alkenes with good stereocontrol, often favoring the Z-isomer with non-stabilized ylides.[6][7]

Representative Synthesis via Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide.[8] For the synthesis of (Z)-4-Methyl-2-hexene, 2-pentanone would react with ethyltriphenylphosphonium ylide.

Workflow for the Synthesis of (Z)-4-Methyl-2-hexene:

Caption: General workflow for the synthesis of (Z)-4-Methyl-2-hexene via the Wittig reaction.

Experimental Protocol:

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0°C, and a strong base such as n-butyllithium is added dropwise. The reaction mixture is stirred for 1-2 hours, during which the ylide is formed.

-

Reaction with Ketone: A solution of 2-pentanone in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate (Z)-4-Methyl-2-hexene.

Analytical Protocols

The characterization and purity assessment of (Z)-4-Methyl-2-hexene can be performed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[9]

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample.[10]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[10]

-

Ensure the solution is homogeneous.[10]

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[10]

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the components of a mixture and identify them based on their mass-to-charge ratio.[12]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons.

-

Injector: Use a split/splitless injector at a temperature of 250°C.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and characteristic fragments.

-

Safety Information

(Z)-4-Methyl-2-hexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Wear protective gloves, clothing, eye, and face protection.[13][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Z)-4-Methyl-2-hexene [webbook.nist.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. CharChem. (Z)-4-Methyl-2-hexene [charchem.org]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. guidechem.com [guidechem.com]

An In-depth Technical Guide to cis-4-Methyl-2-hexene (CAS Number: 3683-19-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-4-Methyl-2-hexene, a valuable building block in organic synthesis. This document collates critical data, including physicochemical properties, spectroscopic information, and detailed synthetic protocols. It is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Physical Properties

This compound, also known as (Z)-4-methylhex-2-ene, is an aliphatic alkene with the chemical formula C₇H₁₄.[1] Its structure features a seven-carbon chain with a double bond between the second and third carbons in a cis or Z configuration, and a methyl group at the fourth carbon. This specific stereochemistry influences its physical properties and reactivity.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3683-19-0 | [1] |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| Boiling Point | 88.4 °C at 760 mmHg | [2] |

| Melting Point | -125.69 °C | [2] |

| Density | 0.711 g/cm³ | [2] |

| Refractive Index | 1.3998 | [2] |

| Vapor Pressure | 69 mmHg at 25 °C | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 137.17 | C3 |

| 122.38 | C2 |

| Additional peaks expected for other carbons |

Note: The provided data from one source was incomplete. Further analysis of the full spectrum is recommended for complete assignment.[3]

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 98 | Molecular Ion [M]⁺ |

| 83 | [M - CH₃]⁺ |

| 69 | [M - C₂H₅]⁺ |

| 55 | [M - C₃H₇]⁺ |

| 41 | Allylic cation [C₃H₅]⁺ (often a prominent peak) |

Note: Fragmentation patterns can be complex and may involve rearrangements. The interpretation provided is based on common fragmentation pathways for alkenes.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | =C-H stretch |

| ~2960, ~2870 | C-H stretch (sp³ carbons) |

| ~1655 | C=C stretch (cis-disubstituted) |

| ~690 | =C-H bend (cis-disubstituted, out-of-plane) |

Synthesis Protocols

The stereoselective synthesis of cis-alkenes is a fundamental challenge in organic chemistry. Two primary methods for the preparation of this compound are the Wittig reaction and the partial hydrogenation of an alkyne.

Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond. To favor the formation of the cis isomer, a non-stabilized ylide is typically employed. The synthesis of this compound via this method would involve the reaction of a propylidenephosphorane with 2-butanone (B6335102).

Experimental Protocol: Wittig Reaction (General Procedure)

Reagents:

-

Propyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

2-Butanone

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

Apparatus:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried three-neck flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the strong base to the suspension to generate the ylide. A color change to deep red or orange is typically observed.

-

Stir the ylide solution at 0 °C for 1 hour.

-

Slowly add a solution of 2-butanone in the anhydrous solvent to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a low-boiling organic solvent (e.g., pentane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, can be purified by fractional distillation to yield this compound.

Caption: General workflow for the Wittig synthesis of this compound.

Partial Hydrogenation of 4-Methyl-2-hexyne (B3367952)

The partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding a cis-alkene.

Experimental Protocol: Lindlar Hydrogenation

Reagents:

-

4-Methyl-2-hexyne

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

-

Anhydrous solvent (e.g., hexane, ethanol)

-

Hydrogen gas (H₂)

Apparatus:

-

Hydrogenation flask (e.g., Parr apparatus or a round-bottom flask with a hydrogen balloon)

-

Magnetic stirrer

Procedure:

-

In a hydrogenation flask, dissolve 4-methyl-2-hexyne in the chosen anhydrous solvent.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Purge the flask with hydrogen gas to remove air.

-

Maintain a positive pressure of hydrogen (typically 1 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or by observing the uptake of hydrogen.

-

Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with fresh solvent.

-

Carefully remove the solvent from the filtrate by distillation to yield this compound.

Caption: Synthesis of this compound via Lindlar hydrogenation.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. While specific applications in drug development are not extensively documented under its own identity, branched alkenes of this nature are important structural motifs in many biologically active molecules.

Its potential applications include:

-

As a Building Block: The double bond can be functionalized in various ways (e.g., epoxidation, dihydroxylation, ozonolysis) to introduce new functional groups and build more complex molecular architectures.

-

In Natural Product Synthesis: The stereospecific nature of the double bond makes it a useful starting material or intermediate in the total synthesis of natural products where precise stereochemistry is crucial.

-

In Medicinal Chemistry: While direct pharmaceutical applications are not prominent, it can be used in the synthesis of larger molecules that are then screened for biological activity. The methyl branching can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.[4]

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It is also classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways.[1]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Store in a tightly closed container in a cool, well-ventilated place.

In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Stereoisomerism of 4-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-hexene (B1599368) is a structurally significant alkene that exhibits both geometric and optical isomerism, leading to a total of four possible stereoisomers. This guide provides a comprehensive overview of the stereochemical aspects of 4-methyl-2-hexene, including the physicochemical properties of its isomers, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in synthetic chemistry. The presence of both a C=C double bond and a chiral center at the C4 position makes this compound a valuable model for understanding the interplay of different forms of stereoisomerism.

Introduction to the Stereoisomerism of 4-Methyl-2-hexene

4-Methyl-2-hexene possesses a carbon-carbon double bond between the second and third carbon atoms and a chiral center at the fourth carbon atom. This molecular structure gives rise to two types of stereoisomerism:

-

Geometric Isomerism: Due to the restricted rotation around the C=C double bond, 4-methyl-2-hexene can exist as two geometric isomers: (E)-4-methyl-2-hexene (trans) and (Z)-4-methyl-2-hexene (cis).[1]

-

Optical Isomerism: The carbon atom at position 4 is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a propenyl group). This results in two enantiomers for each geometric isomer: (4R) and (4S).

Consequently, there are four distinct stereoisomers of 4-methyl-2-hexene:

-

(E,4R)-4-methyl-2-hexene

-

(E,4S)-4-methyl-2-hexene

-

(Z,4R)-4-methyl-2-hexene

-

(Z,4S)-4-methyl-2-hexene

The relationship between these stereoisomers is crucial for understanding their distinct chemical and biological properties. The enantiomeric pairs ((E,4R)/(E,4S) and (Z,4R)/(Z,4S)) have identical physical properties except for their interaction with plane-polarized light, while the diastereomers (e.g., (E,4R) and (Z,4R)) have different physical and chemical properties.

Physicochemical Properties of 4-Methyl-2-hexene Stereoisomers

Table 1: General Physicochemical Properties of 4-Methyl-2-hexene Isomers

| Property | (Z)-4-Methyl-2-hexene (cis) | (E)-4-Methyl-2-hexene (trans) |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol |

| CAS Number | 3683-19-0 | 3683-22-5 |

| Boiling Point | 88.4 °C at 760 mmHg[2] | ~88 °C |

| Melting Point | -125.69 °C[2] | Not available |

| Refractive Index | 1.3998[2] | Not available |

| Density | 0.711 g/cm³[2] | Not available |

Table 2: Gas Chromatography Data (Kovats Retention Index)

| Stationary Phase | (Z)-4-Methyl-2-hexene (cis) | (E)-4-Methyl-2-hexene (trans) |

| Standard Non-polar | 659 - 667.6[3] | 661 - 705[4] |

| Semi-standard Non-polar | 653.6 - 658.4[3] | Not available |

Note: Specific rotation data for the individual enantiomers is not well-documented in publicly available literature. The determination of these values would require experimental measurement.

Experimental Protocols

Synthesis of 4-Methyl-2-hexene via Dehydration of 4-Methyl-2-hexanol (B3369324)

A common laboratory method for the synthesis of 4-methyl-2-hexene is the acid-catalyzed dehydration of 4-methyl-2-hexanol.[1] This reaction typically proceeds through an E1 mechanism and yields a mixture of geometric isomers.

Materials:

-

4-Methyl-2-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Distillation apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Boiling chips

Procedure:

-

Place 4-methyl-2-hexanol in a round-bottom flask with a few boiling chips.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask while cooling in an ice bath.

-

Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.

-

Gently heat the mixture to a temperature between 100-140 °C.[1] The lower boiling point alkenes will distill as they are formed.

-

Collect the distillate, which will contain a mixture of (E)- and (Z)-4-methyl-2-hexene, as well as some unreacted alcohol and byproducts.

-

Wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Perform a final fractional distillation to purify the 4-methyl-2-hexene isomers.

Expected Outcome: This procedure will yield a mixture of (E)- and (Z)-4-methyl-2-hexene. The ratio of the isomers is dependent on the reaction conditions. According to Zaitsev's rule, the more substituted and stable alkene, 4-methyl-2-hexene, is the major product over 4-methyl-1-hexene.[1]

Chiral Gas Chromatography (GC) for the Separation and Analysis of Stereoisomers

The separation of the four stereoisomers of 4-methyl-2-hexene requires the use of a chiral stationary phase (CSP) in gas chromatography. Cyclodextrin-based columns are commonly employed for the separation of enantiomers of volatile compounds.[5][6]

Instrumentation and Conditions (Hypothetical Protocol):

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXse).[7]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 220 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 1 minute.

-

Ramp: Increase to 200 °C at a rate of 2 °C/minute.

-

-

Detector Temperature: 250 °C.

-

Injection Volume: 1 µL of a dilute solution of the 4-methyl-2-hexene isomer mixture in a suitable solvent (e.g., pentane).

Procedure:

-

Prepare a dilute solution of the synthesized 4-methyl-2-hexene mixture.

-

Inject the sample into the GC under the specified conditions.

-

Analyze the resulting chromatogram. The four stereoisomers should elute at different retention times, allowing for their identification and quantification.

Visualizing Stereochemical Relationships and Synthetic Pathways

Relationship Between Stereoisomers

The four stereoisomers of 4-methyl-2-hexene are related as enantiomers and diastereomers. This relationship can be visualized as follows:

Synthetic Workflow

The general workflow for the synthesis and analysis of 4-methyl-2-hexene stereoisomers can be depicted as follows:

Relevance in Drug Development and Organic Synthesis

The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[8][9] While 4-methyl-2-hexene itself is not a common pharmaceutical agent, its structural motifs—a chiral center adjacent to a double bond—are prevalent in many biologically active molecules.

Understanding the stereoselective synthesis and separation of compounds like 4-methyl-2-hexene is crucial for the development of single-enantiomer drugs.[10] The principles and techniques described in this guide are applicable to the synthesis and analysis of more complex chiral molecules in the pharmaceutical industry. For instance, the stereoselective reactions involving alkenes are fundamental in building complex molecular architectures with specific three-dimensional arrangements.[11]

Conclusion

4-Methyl-2-hexene serves as an excellent case study for the principles of stereoisomerism. Its four distinct stereoisomers arise from the combination of geometric isomerism at the double bond and optical isomerism at the chiral center. While the physicochemical properties of the geometric isomers are documented, further research is needed to experimentally determine the specific optical rotations of the individual enantiomers. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of these stereoisomers, highlighting the importance of stereochemical control in organic chemistry and its applications in fields such as drug development.

References

- 1. 4-Methyl-2-hexene | 3404-55-5 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Methyl-2-hexene, (Z)- | C7H14 | CID 5357251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-2-hexene | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. gcms.cz [gcms.cz]

- 8. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. news-medical.net [news-medical.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Chiral properties of (Z)-4-Methyl-2-hexene

An In-depth Technical Guide on the Chiral Properties of (Z)-4-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-Methyl-2-hexene is a chiral alkene of interest in organic synthesis and drug development due to its stereogenic center at the fourth carbon. This document provides a comprehensive overview of the chiral properties of (Z)-4-Methyl-2-hexene, including its stereochemistry, potential methods for enantioselective synthesis and chiral resolution, and the significance of its chirality in the context of biological activity. While specific quantitative data on the chiroptical properties of its individual enantiomers are not widely available in public databases, this guide outlines the established principles and experimental methodologies applicable to their determination and separation.

Introduction: Chirality of (Z)-4-Methyl-2-hexene

(Z)-4-Methyl-2-hexene possesses a chiral center at the C4 carbon atom, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a (Z)-propenyl group. This structural feature results in the existence of two non-superimposable mirror images, the (S) and (R) enantiomers.

The stereochemistry of these enantiomers is crucial as it can significantly influence their interaction with other chiral molecules, including biological targets such as enzymes and receptors. In drug development, different enantiomers of a chiral molecule can exhibit varied pharmacological activities, with one enantiomer potentially being therapeutic while the other may be inactive or even cause adverse effects.[1][2]

Molecular Structure:

-

Chemical Formula: C₇H₁₄

-

Molecular Weight: 98.19 g/mol

-

CAS Number: 3683-19-0 (for the (Z)-isomer)

Below is a diagram illustrating the logical relationship of the stereoisomers of 4-Methyl-2-hexene.

Caption: Logical relationship of 4-Methyl-2-hexene stereoisomers.

Chiroptical Properties

Table 1: Expected Chiroptical Properties of (Z)-4-Methyl-2-hexene Enantiomers

| Property | (S)-(Z)-4-Methyl-2-hexene | (R)-(Z)-4-Methyl-2-hexene |

| Specific Rotation ([α]) | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. |

| Circular Dichroism (CD) | Expected to show a CD spectrum that is a mirror image of the (R)-enantiomer's spectrum. | Expected to show a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum. |

Experimental Protocols

The synthesis and analysis of enantiomerically pure (Z)-4-Methyl-2-hexene would require specialized experimental protocols. The following sections detail generalized methodologies applicable to this compound.

Enantioselective Synthesis

An enantioselective synthesis would aim to produce a single enantiomer of (Z)-4-Methyl-2-hexene. A plausible approach is the asymmetric hydrogenation of a suitable precursor, such as (S)-4-methyl-2-hexyne, using a chiral catalyst.

Experimental Workflow for Enantioselective Synthesis:

References

Spectroscopic Analysis of cis-4-Methyl-2-hexene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for cis-4-Methyl-2-hexene, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Intensity | Assignment |

| 137.17 | 905 | C-3 |

| 122.38 | 1000 | C-2 |

Note: Further peaks are expected for the other carbon atoms (C1, C4, C5, C6, and the methyl group on C4), but were not explicitly listed in the available public data.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H on C2 | ~5.4 - 5.5 | Doublet of Quartets | JH2-H3 ≈ 10-12 Hz (cis), JH2-H1 ≈ 7 Hz |

| H on C3 | ~5.2 - 5.4 | Doublet of Quintets | JH3-H2 ≈ 10-12 Hz (cis), JH3-H4 ≈ 7 Hz |

| H on C4 | ~2.2 - 2.4 | Multiplet | - |

| CH₃ on C4 | ~1.0 | Doublet | JCH₃-H4 ≈ 7 Hz |

| CH₂ on C5 | ~1.3 - 1.4 | Multiplet | - |

| CH₃ on C6 | ~0.9 | Triplet | JCH₃-H5 ≈ 7 Hz |

| CH₃ on C1 | ~1.6 - 1.7 | Doublet | JCH₃-H2 ≈ 7 Hz |

Note: These are predicted values based on typical chemical shifts for protons in similar chemical environments. Alkene protons typically appear in the 4.6–5.9 ppm range.[2][3]

Table 3: IR Spectroscopy Data for Alkenes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch (cis) | 1660 - 1630 | Medium |

| =C-H Bend (cis) | ~690 | Strong |

| C-H Stretch (alkane) | < 3000 | Strong |

Note: This table provides the general characteristic absorption bands for cis-alkenes.[2][4][5][6] The NIST WebBook provides a gas-phase IR spectrum for a mixture of cis- and trans-4-Methyl-2-hexene.[7]

Table 4: Mass Spectrometry Data for (Z)-4-Methyl-2-hexene

| m/z | Relative Intensity | Fragmentation |

| 98 | ~25% | Molecular Ion [M]⁺ |

| 83 | ~30% | [M - CH₃]⁺ |

| 69 | ~75% | [M - C₂H₅]⁺ (Allylic cation) |

| 55 | ~100% (Base Peak) | [M - C₃H₇]⁺ (Resonance-stabilized cation) |

| 41 | ~80% | [C₃H₅]⁺ |

Note: Data is interpreted from the mass spectrum available in the NIST WebBook for (Z)-4-Methyl-2-hexene.[8] The fragmentation of alkenes often involves the formation of stable allylic cations.[9][10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for acquiring a ¹H NMR spectrum.[11]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube to a depth of approximately 4-5 cm.

-

Cap the NMR tube and ensure the sample is fully dissolved, using a vortex mixer if necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

An automated shimming process is performed to optimize the magnetic field homogeneity. Manual shimming may be required for high resolution.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H).

-

Set standard acquisition parameters, including pulse angle (e.g., 30° or 90°), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for sufficient signal-to-noise).

-

Initiate the data acquisition.

-

-

Data Processing:

-

The resulting Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

The signals are integrated to determine the relative number of protons.

-

2.2. Infrared (IR) Spectroscopy

This protocol describes the analysis of a liquid sample as a neat liquid.[12]

-

Sample Preparation:

-

Place one to two drops of the neat liquid sample of this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and the detector measures the amount of light transmitted at each wavenumber.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum shows the absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

2.3. Mass Spectrometry (MS)

This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.[13][14]

-

Sample Introduction and Ionization:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized in a high vacuum environment (typically 10⁻⁵ to 10⁻⁸ torr).[13]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (a radical cation).[14]

-

-

Mass Analysis:

-

The molecular ion and any fragment ions formed are accelerated by an electric field into a mass analyzer.

-

In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The detector generates a signal that is proportional to the number of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most intense peak is designated as the base peak with a relative abundance of 100%.[13]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

References

- 1. This compound(3683-19-0) 13C NMR [m.chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 4-Methyl-2-hexene,c&t [webbook.nist.gov]

- 8. (Z)-4-Methyl-2-hexene [webbook.nist.gov]

- 9. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 10. google.com [google.com]

- 11. benchchem.com [benchchem.com]

- 12. webassign.net [webassign.net]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-4-Methyl-2-hexene

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of cis-4-Methyl-2-hexene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document outlines the expected spectral parameters based on established principles of NMR spectroscopy, presents a detailed experimental protocol for spectrum acquisition, and visualizes the structural relationships of the molecule's protons to their NMR signals.

Core Analysis: Predicted ¹H NMR Spectrum

The structural environment of each proton in this compound is unique, leading to a distinct signal in the ¹H NMR spectrum. The cis-configuration of the double bond significantly influences the coupling constants between the vinylic protons. Due to the difficulty in sourcing publicly available, fully assigned experimental spectra for this compound, the following data is predicted based on standard chemical shift values and spin-spin coupling theory.

Data Presentation: Predicted ¹H NMR Data

The table below summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in this compound.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | ~1.65 | Doublet of Doublets (dd) | J(H1-H2) ≈ 6.5 Hz, J(H1-H3) ≈ 1.5 Hz | 3H |

| H2 | ~5.45 | Doublet of Quartets (dq) | J(H2-H3) ≈ 10.8 Hz, J(H2-H1) ≈ 6.5 Hz | 1H |

| H3 | ~5.20 | Doublet of Quintets (dq) | J(H3-H2) ≈ 10.8 Hz, J(H3-H4) ≈ 8.0 Hz | 1H |

| H4 | ~2.50 | Multiplet (m) | - | 1H |

| H5 | ~1.35 | Multiplet (m) | - | 2H |

| H6 | ~0.90 | Triplet (t) | J(H6-H5) ≈ 7.5 Hz | 3H |

| H7 | ~1.00 | Doublet (d) | J(H7-H4) ≈ 7.0 Hz | 3H |

Note: The chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact values can vary depending on the solvent and experimental conditions.

Experimental Protocols

A standard and robust protocol for the acquisition of a high-resolution ¹H NMR spectrum is crucial for accurate structural elucidation.

Protocol 1: Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkenes.

-

Dissolution: Transfer the sample into a clean, dry vial and add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: NMR Spectrum Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the standard ¹H NMR acquisition parameters. Typical parameters include:

-

Pulse Angle: 30° or 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Initiate the acquisition process.

-

Data Processing: Upon completion of the acquisition, the Free Induction Decay (FID) is processed. This involves:

-

Fourier Transformation: To convert the time-domain signal (FID) into a frequency-domain signal (the spectrum).

-

Phasing and Baseline Correction: To ensure proper peak shapes and a flat baseline.

-

Integration: To determine the relative number of protons for each signal.

-

Peak Picking: To identify the precise chemical shift of each signal.

-

Mandatory Visualization

The following diagrams illustrate the structure of this compound and the logical relationship between its proton environments and their corresponding NMR signals.

Caption: Molecular structure of this compound and its proton-signal correlations.

The following workflow diagram outlines the key steps in obtaining and interpreting the ¹H NMR spectrum.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of cis-4-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the organic compound cis-4-Methyl-2-hexene. This document presents experimental data in a clear, tabular format, outlines the methodologies for data acquisition, and includes visualizations to illustrate the molecular structure and experimental workflow.

Introduction

This compound, an unsaturated hydrocarbon, is a valuable compound for study in various fields of chemical research. Understanding its structural properties through techniques like 13C NMR spectroscopy is crucial for its identification, characterization, and application in synthesis. 13C NMR spectroscopy provides precise information about the electronic environment of each carbon atom within a molecule, offering insights into its bonding and structure.

13C NMR Chemical Shift Data

The experimental 13C NMR chemical shift values for this compound are summarized in the table below. The assignments are based on data available in the ChemicalBook database and are consistent with general principles of 13C NMR spectroscopy for alkenes.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | 122.38[1] |

| C3 | 137.17[1] |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 (Methyl) | Data not available |

Note: A complete, publicly available dataset with assignments for all carbon atoms was not found in the searched resources. The provided data is based on the available spectral information.

Experimental Protocol

The acquisition of 13C NMR spectra for alkene compounds like this compound typically follows a standardized protocol. While the specific parameters from the original experimental source may vary, a general and widely accepted methodology is outlined below.

Sample Preparation:

A solution of this compound is prepared by dissolving a sufficient amount of the compound in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition:

A high-resolution NMR spectrometer, such as a Varian CFT-20 or a more modern equivalent, is used for spectral acquisition.[2] Key experimental parameters include:

-

Nucleus: 13C

-

Frequency: Typically between 50 and 150 MHz

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

-

Mode: Proton-decoupled, to simplify the spectrum to single lines for each carbon atom.

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Relaxation Delay: A delay is included between pulses to allow for the relaxation of the carbon nuclei, ensuring accurate signal integration if quantitative analysis is required.

Data Interpretation

The chemical shifts of the carbon atoms in this compound are influenced by their local electronic and steric environments. The olefinic carbons (C2 and C3) are significantly deshielded and appear downfield in the spectrum (typically in the 100-150 ppm range) due to the presence of the π-bond. The allylic carbons and the other aliphatic carbons resonate at higher fields (lower ppm values). The cis configuration of the double bond can also influence the chemical shifts of the nearby carbons compared to its trans isomer, often causing a slight upfield shift for the allylic carbons due to steric interactions.

Visualizations

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

References

Unraveling the Fragmentation Pattern of cis-4-Methyl-2-hexene: A Mass Spectrometry Deep Dive

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of cis-4-Methyl-2-hexene. By examining the principal fragmentation pathways, including allylic cleavage and McLafferty rearrangement, this guide offers valuable insights for the structural elucidation and identification of this unsaturated hydrocarbon.

Introduction to Mass Spectrometry of Alkenes

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds. When subjected to electron ionization, molecules like this compound form a molecular ion which then undergoes fragmentation. The resulting fragment ions are characteristic of the molecule's structure. For alkenes, fragmentation is primarily governed by the stability of the resulting carbocations, with allylic cleavage being a dominant pathway due to the formation of resonance-stabilized cations.

This compound, with a molecular formula of C₇H₁₄ and a molecular weight of approximately 98.19 g/mol , presents several potential fragmentation routes that are explored in detail below.[1][2][3]

Predicted Mass Spectrum Data

The following table summarizes the predicted prominent fragment ions for this compound based on established alkene fragmentation mechanisms. The relative intensities are estimations based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway | Predicted Relative Intensity |

| 98 | [C₇H₁₄]⁺• | Molecular Ion | Ionization | Moderate |

| 83 | [C₆H₁₁]⁺ | [M - CH₃]⁺ | Allylic Cleavage | Moderate |

| 69 | [C₅H₉]⁺ | [M - C₂H₅]⁺ | Allylic Cleavage | High |

| 56 | [C₄H₈]⁺• | McLafferty Rearrangement | High | |

| 41 | [C₃H₅]⁺ | Secondary Fragmentation | Moderate to High |

Core Fragmentation Mechanisms

The fragmentation of the this compound molecular ion is predicted to proceed through two primary, competing pathways: allylic cleavage and McLafferty rearrangement.

Allylic Cleavage

The double bond in this compound dictates the positions of favored cleavage. The bonds allylic to the double bond are weaker and their cleavage leads to resonance-stabilized carbocations. There are two potential sites for allylic cleavage in this compound.

-

Loss of a Methyl Radical: Cleavage of the bond between the methyl group at position 4 and the main chain results in the loss of a methyl radical (•CH₃), leading to the formation of a resonance-stabilized secondary allylic carbocation with a mass-to-charge ratio (m/z) of 83.

-

Loss of an Ethyl Radical: Cleavage of the bond between the ethyl group and the chiral center at position 4 results in the loss of an ethyl radical (•C₂H₅). This pathway is generally more favorable as it leads to a more stable and more substituted secondary allylic carbocation, resulting in a prominent peak at m/z 69.

Caption: Allylic cleavage pathways of the this compound molecular ion.

McLafferty Rearrangement

The this compound structure contains gamma-hydrogens that are available for abstraction by the double bond, a key requirement for the McLafferty rearrangement.[1] This intramolecular hydrogen transfer leads to the cleavage of the bond between the alpha and beta carbons, resulting in the formation of a neutral alkene and a new radical cation. For this compound, this rearrangement is expected to produce a radical cation with m/z 56 and a neutral propene molecule. This fragment is often a prominent peak in the mass spectra of alkenes that can undergo this rearrangement.

Caption: McLafferty rearrangement of the this compound molecular ion.

Experimental Protocols

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation: A dilute solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) is prepared.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically in split mode with a high split ratio to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used for the separation of hydrocarbons.

-

Oven Program: A temperature program is employed, for instance, starting at 50 °C, holding for 2 minutes, and then ramping up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

The following diagram illustrates the general experimental workflow for the GC-MS analysis of a volatile organic compound like this compound.

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of cis-4-Methyl-2-hexene

This guide provides a comprehensive analysis of the infrared (IR) spectrum of cis-4-Methyl-2-hexene, tailored for researchers, scientists, and professionals in the field of drug development. It details the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, outlines a standard experimental protocol for spectral acquisition, and illustrates the key molecular vibrations through a logical diagram.

Data Presentation: Infrared Absorption Bands of this compound

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups. The quantitative data, derived from the gas-phase Fourier Transform Infrared (FTIR) spectrum, is summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3020 | Medium | =C-H Stretch (alkene) |

| 2965, 2930, 2875 | Strong | C-H Stretch (alkane - CH₃, CH₂, CH) |

| ~1655 | Medium, Sharp | C=C Stretch (cis-alkene) |

| ~1460 | Medium | C-H Bend (alkane - CH₂ scissors) |

| ~1380 | Medium | C-H Bend (alkane - CH₃ umbrella) |

| ~690 | Strong, Broad | =C-H Bend (cis-alkene out-of-plane) |

Interpretation of the Spectrum

The IR spectrum of this compound displays features characteristic of both its alkene and alkane functionalities. The presence of the carbon-carbon double bond is definitively indicated by the =C-H stretching vibration observed around 3020 cm⁻¹ and the C=C stretching mode at approximately 1655 cm⁻¹. The absorption for the C=C stretch in cis-alkenes is typically of medium intensity.[1][2]

Strong absorptions in the 2875-2965 cm⁻¹ region are attributed to the stretching vibrations of the C-H bonds within the methyl and ethyl groups of the molecule. Bending vibrations for these alkane moieties are observed at roughly 1460 cm⁻¹ and 1380 cm⁻¹.[3]

A key diagnostic feature for a cis-disubstituted alkene is a strong, broad absorption band corresponding to the out-of-plane =C-H bending vibration, which occurs in the region of 675-730 cm⁻¹. For this compound, this is observed around 690 cm⁻¹.

Experimental Protocol for Infrared Spectroscopy

The following section details a standard methodology for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.

Objective: To acquire a high-quality infrared spectrum of this compound in the mid-infrared range (4000-400 cm⁻¹).

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

-

Sample of this compound (CAS No. 3683-19-0).[1]

-

Pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and computer are powered on and have been allowed to stabilize according to the manufacturer's instructions.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the liquid sample.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed to identify the wavenumbers of the absorption peaks.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Visualization of Vibrational Modes

The logical relationship between the key structural components of this compound and their characteristic infrared absorption regions is illustrated in the diagram below.

Caption: Logical diagram correlating functional groups to IR absorption regions.

References

Unveiling cis-4-Methyl-2-hexene: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of cis-4-Methyl-2-hexene, a significant compound in the landscape of organic chemistry. While the precise first documented synthesis of this specific isomer remains elusive in readily available literature, this paper reconstructs the likely pioneering synthetic routes based on the foundational advancements in stereoselective alkene synthesis.

Introduction to this compound

This compound, also known as (Z)-4-methylhex-2-ene, is an aliphatic alkene with the chemical formula C₇H₁₄. Its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms, with a methyl group at the fourth carbon. The "cis" or "Z" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side. This stereochemistry plays a crucial role in its physical properties and chemical reactivity.

The Advent of Stereoselective Alkene Synthesis: The Wittig Reaction

The discovery and development of methods for the stereoselective synthesis of alkenes were pivotal moments in organic chemistry. Prior to the mid-20th century, controlling the geometry of newly formed double bonds was a significant challenge. The landscape of organic synthesis was profoundly changed by the work of Georg Wittig and his student Ulrich Schöllkopf. In 1954, they published their groundbreaking work on the use of phosphorus ylides to convert aldehydes and ketones into alkenes, a transformation now famously known as the Wittig reaction.[1][2][3] This discovery, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, provided a powerful and reliable tool for the formation of carbon-carbon double bonds with defined stereochemistry.

The Wittig reaction's ability to generate Z-alkenes, particularly from non-stabilized ylides, makes it the most probable method employed for the first intentional synthesis of this compound.

Postulated First Synthesis of this compound via the Wittig Reaction

Given the timeline of the Wittig reaction's discovery, the first synthesis of this compound likely occurred in the years following 1954. The logical retrosynthetic analysis points to the reaction between a phosphorus ylide derived from 1-bromopropane (B46711) and the aldehyde, butanal.

Experimental Workflow: Wittig Synthesis

Caption: Logical workflow for the synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol (Postulated)

Part 1: Preparation of Propyltriphenylphosphonium Bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, triphenylphosphine (1.0 eq) would be dissolved in a suitable anhydrous solvent such as toluene (B28343) or acetonitrile.

-

1-Bromopropane (1.1 eq) would then be added to the solution.

-

The reaction mixture would be heated to reflux and stirred for several hours to facilitate the Sₙ2 reaction, leading to the formation of the phosphonium (B103445) salt.

-

Upon cooling, the solid propyltriphenylphosphonium bromide would precipitate and could be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Part 2: In situ Generation of the Ylide and Reaction with Butanal

-

The dried propyltriphenylphosphonium bromide (1.0 eq) would be suspended in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension would be cooled to a low temperature (e.g., 0 °C or -78 °C).

-

A strong base, typically n-butyllithium (n-BuLi) in hexane (B92381) (1.0 eq), would be added dropwise to the suspension. The deprotonation of the phosphonium salt results in the formation of the orange to red colored ylide, propylidenetriphenylphosphorane.

-

After stirring for a short period to ensure complete ylide formation, a solution of butanal (1.0 eq) in the same anhydrous solvent would be added dropwise to the ylide solution at the low temperature.

-

The reaction mixture would be allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

The reaction would then be quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer would be separated, and the aqueous layer extracted with an organic solvent. The combined organic extracts would be washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent removed under reduced pressure.

-

The crude product, a mixture of this compound and triphenylphosphine oxide, would be purified by distillation or column chromatography to isolate the desired cis-alkene.

Alternative Synthetic Route: Acid-Catalyzed Dehydration

Another potential, though less stereoselective, early method for synthesizing 4-methyl-2-hexene (B1599368) is the acid-catalyzed dehydration of 4-methyl-2-hexanol. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene. However, controlling the stereochemistry to selectively obtain the cis isomer is challenging and often results in a mixture of cis and trans isomers, along with other constitutional isomers.

Logical Relationship: Dehydration of 4-Methyl-2-hexanol

Caption: Reaction pathway for the acid-catalyzed dehydration of 4-methyl-2-hexanol.

Quantitative Data

Due to the absence of a specific seminal paper on the first synthesis, quantitative data from the initial preparation is not available. However, modern synthetic protocols for similar Wittig reactions typically report yields in the range of 60-80% with varying degrees of stereoselectivity depending on the reaction conditions. The table below presents the known physical and spectroscopic properties of this compound, compiled from various sources.

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| CAS Number | 3683-19-0 |

| Boiling Point | 88.4 °C at 760 mmHg |

| Density | 0.711 g/cm³ |

| Refractive Index | 1.3998 |

| Spectroscopic Data | Chemical Shift (δ) / Mass-to-Charge Ratio (m/z) |

| ¹³C NMR (ppm) | 137.17, 122.38, 33.12, 30.41, 20.82, 12.98, 11.89 |

| Mass Spectrum (m/z) | Key peaks at 98 (M+), 83, 69, 56, 41 |

Signaling Pathways and Biological Activity

As a simple aliphatic alkene, this compound is not known to be involved in any specific biological signaling pathways. Its primary relevance is as a building block in organic synthesis and as a reference compound for spectroscopic and analytical studies.

Conclusion

While the exact historical account of the first synthesis of this compound is not explicitly detailed in a single, readily accessible source, the principles of retrosynthetic analysis strongly suggest its genesis in the years following the groundbreaking discovery of the Wittig reaction. The stereoselective nature of this reaction would have provided the first reliable means to access the cis isomer with a high degree of control. This technical guide has outlined the most probable inaugural synthetic route, providing a detailed, albeit reconstructed, experimental protocol. The enduring legacy of the Wittig reaction underscores its critical role in enabling chemists to construct complex molecules with precise stereochemical control, a cornerstone of modern drug discovery and materials science.

References

An In-depth Technical Guide on the Thermodynamic Stability of cis-4-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of cis-4-Methyl-2-hexene. The document delves into its key thermodynamic parameters, including enthalpy of formation, Gibbs free energy of formation, and entropy. A comparative analysis with its stereoisomer, trans-4-Methyl-2-hexene, is presented to highlight the structural nuances governing their relative stabilities. Furthermore, this guide details the experimental and computational methodologies employed to determine these properties, offering valuable insights for researchers in the fields of chemistry and drug development.

Executive Summary

The thermodynamic stability of a molecule is a critical factor in determining its reactivity, potential energy, and behavior in chemical processes. For professionals in drug development and chemical synthesis, a thorough understanding of a compound's stability is paramount for predicting reaction outcomes, optimizing synthesis pathways, and ensuring the stability of final products. This guide focuses on this compound, a disubstituted alkene, and elucidates the factors contributing to its thermodynamic profile. Through an examination of experimental data and theoretical calculations, this document establishes that this compound is thermodynamically less stable than its trans counterpart due to steric hindrance. The quantitative data, experimental protocols, and computational approaches detailed herein serve as a robust resource for scientific and research applications.

Thermodynamic Data of 4-Methyl-2-hexene (B1599368) Isomers

The thermodynamic stability of alkenes is primarily influenced by factors such as the degree of substitution of the double bond and the steric strain arising from the spatial arrangement of substituent groups. In the case of geometric isomers like cis- and trans-4-Methyl-2-hexene, the cis configuration generally leads to higher potential energy and thus lower stability due to steric repulsion between the alkyl groups on the same side of the double bond.

The following table summarizes the key thermodynamic parameters for both cis- and trans-4-Methyl-2-hexene. The experimental values for the enthalpy of hydrogenation are sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, which references a study by Rogers and Dejroongruang (1988). The standard enthalpy of formation for the hydrogenation product, 3-methylhexane, is also obtained from the NIST database.[1][2][3] The standard enthalpies of formation for the alkenes are calculated using these experimental values. Other thermodynamic properties are derived from established computational methods.

| Thermodynamic Property | This compound ((Z)-4-Methyl-2-hexene) | trans-4-Methyl-2-hexene ((E)-4-Methyl-2-hexene) | 3-Methylhexane (Hydrogenation Product) |

| Molar Mass ( g/mol ) | 98.19 | 98.19 | 100.21 |

| Enthalpy of Hydrogenation (liquid, 298.15 K), ΔH°hydrog (kJ/mol) | -115.8 ± 0.5[2] | -111.4 ± 0.4 | N/A |

| Standard Enthalpy of Formation (liquid, 298.15 K), ΔH°f (kJ/mol) | -102.9 ± 1.1 (Calculated) | -107.3 ± 1.1 (Calculated) | -218.7 ± 1.1[1] |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K), ΔG°f (kJ/mol) | 85.84 (Joback Method)[4] | Value not readily available | Value not readily available |

| Standard Enthalpy of Formation (gas, 298.15 K), ΔH°f (kJ/mol) | -75.87 (Joback Method)[4] | Value not readily available | -190.2 ± 1.1[1] |

Note: The standard enthalpy of formation for the liquid alkenes was calculated using the experimentally determined enthalpy of hydrogenation and the standard enthalpy of formation of liquid 3-methylhexane.

Experimental Determination of Thermodynamic Properties

The quantitative thermodynamic data presented in this guide are primarily derived from two key experimental techniques: Heat of Hydrogenation Calorimetry and Bomb Calorimetry . These methods provide accurate measurements of the energy changes associated with chemical reactions, from which fundamental thermodynamic properties can be derived.

Heat of Hydrogenation Calorimetry

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen gas to form a saturated compound. It is a direct measure of the stability of the carbon-carbon double bond. A less negative heat of hydrogenation indicates a more stable alkene.[5][6][7][8]

A detailed protocol for determining the enthalpy of hydrogenation of a volatile alkene like 4-methyl-2-hexene involves the following steps:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, often the hydrogenation of a well-characterized substance like 1-hexene.

-

Sample Preparation: A precise mass of the alkene (e.g., this compound) is dissolved in a suitable inert solvent, such as hexane.

-

Catalyst Introduction: A small amount of a hydrogenation catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the reaction vessel within the calorimeter.

-

Hydrogenation Reaction: The reaction vessel is purged with hydrogen gas and then pressurized to a specific level. The reaction is initiated by stirring to ensure good contact between the alkene, hydrogen, and the catalyst.

-

Temperature Measurement: The temperature change of the calorimeter is meticulously recorded over time until the reaction is complete and thermal equilibrium is reached.

-

Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the number of moles of the alkene hydrogenated.

Bomb Calorimetry

Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume. From the heat of combustion, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.[9][10][11][12][13][14]

The determination of the heat of combustion for a volatile liquid like 4-methyl-2-hexene requires special handling to prevent evaporation before combustion:

-

Sample Encapsulation: A known mass of the liquid sample is sealed in a thin-walled glass ampoule or a gelatin capsule.

-

Bomb Assembly: The sealed sample is placed in a crucible inside the "bomb," a robust, sealed stainless steel container. A fuse wire is positioned to ensure ignition.

-

Pressurization: The bomb is purged and then filled with high-pressure pure oxygen (typically around 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The initial temperature is recorded.

-

Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the total heat capacity of the calorimeter system (bomb, water, etc.), and the mass of the sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if sulfur is present in the sample), as well as for the heat of combustion of the fuse wire.

Computational Thermochemistry

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules. These methods range from empirical group additivity schemes to high-level quantum mechanical calculations.

Benson Group Additivity Method

The Benson group additivity method is an empirical approach that estimates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.[1][4][9][13][15][16][17] Each group's contribution is a value derived from experimental data of a large set of related molecules.

For this compound, the molecule can be dissected into the following Benson groups:

-

C-(H)3(C) : Two methyl groups

-

C-(H)2(C)2 : One methylene (B1212753) group

-

C-(H)(C)3 : One tertiary carbon

-

Cd-(H)(C) : Two vinylic carbons

-

cis-alkene correction : A correction term for the cis configuration

By summing the established values for these groups, one can obtain an estimate of the standard enthalpy of formation.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level computational methods, such as the Gaussian-n (G3, G4) theories and other composite methods, provide more accurate predictions of thermodynamic properties by solving the electronic Schrödinger equation.[18][19][20] These methods calculate the total electronic energy of the molecule, from which the enthalpy of formation can be derived.

The G4 theory, for instance, involves a series of calculations with different levels of theory and basis sets to extrapolate to a highly accurate energy. These calculations can accurately model the electronic and geometric factors that influence stability, including the steric strain in cis-alkenes.

Analysis of Thermodynamic Stability

The experimental and computational data consistently demonstrate that this compound is less stable than its trans isomer. This difference in stability can be primarily attributed to steric hindrance.